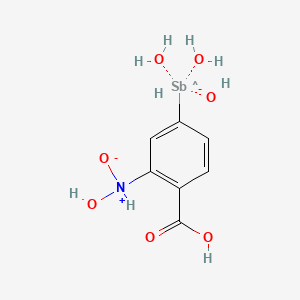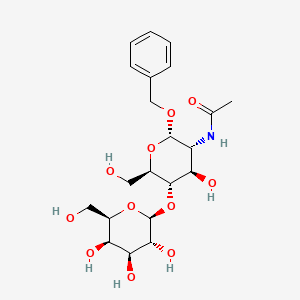
(R)-cyclopentyl(pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-cyclopentyl(pyridin-2-yl)methanamine is a chiral amine compound that features a cyclopentyl group attached to a pyridin-2-yl methanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopentyl(pyridin-2-yl)methanamine typically involves the reaction of cyclopentyl bromide with pyridin-2-yl methanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product.
Industrial Production Methods
Industrial production methods for ®-cyclopentyl(pyridin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts or resolution techniques can ensure the production of the ®-enantiomer with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-cyclopentyl(pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentyl(pyridin-2-yl)methanone.
Reduction: Formation of cyclopentyl(pyridin-2-yl)methanamine derivatives.
Substitution: Formation of N-substituted derivatives of ®-cyclopentyl(pyridin-2-yl)methanamine.
Applications De Recherche Scientifique
®-cyclopentyl(pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound is studied for its potential biological activities, including anti-fibrotic properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various fine chemicals and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-2-yl)methanamine: A related compound with similar structural features but without the cyclopentyl group.
N-(Pyridin-2-ylmethylene)methanamine: Another similar compound used in the synthesis of metal complexes.
Uniqueness
®-cyclopentyl(pyridin-2-yl)methanamine is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can enhance its binding affinity and selectivity in catalytic and biological applications.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
(R)-cyclopentyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2/t11-/m1/s1 |
Clé InChI |
VRSXRUYHYMYXKO-LLVKDONJSA-N |
SMILES isomérique |
C1CCC(C1)[C@H](C2=CC=CC=N2)N |
SMILES canonique |
C1CCC(C1)C(C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)

![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)


![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)




![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
